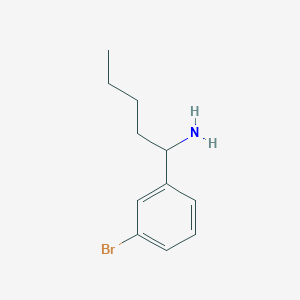

1-(3-Bromophenyl)pentan-1-amine

Description

1-(3-Bromophenyl)pentan-1-amine (C₁₁H₁₆BrN, MW 242.16 g/mol) is a primary amine featuring a pentyl chain attached to a meta-brominated phenyl ring.

Properties

IUPAC Name |

1-(3-bromophenyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTCERYERGQLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, 3-bromophenylpentane can be reacted with ammonia or a primary amine under controlled conditions to yield the desired product . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Bromophenyl)pentan-1-amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromophenylpentanoic acid, while reduction could produce various amine derivatives.

Scientific Research Applications

1-(3-Bromophenyl)pentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.

Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amines

Halogen substitution significantly alters physicochemical and biological properties.

Key Findings :

Positional Isomers and Substituted Derivatives

Substituent position and additional functional groups modulate activity.

Key Findings :

Structural Analogs with Varied Backbones

Backbone modifications influence pharmacological profiles.

Key Findings :

- Aromatic ketones (e.g., 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) demonstrate potent monoamine transporter inhibition, highlighting the importance of carbonyl groups in CNS-targeting molecules .

- Indazole derivatives (e.g., 1-(1H-indazol-5-yl)pentan-1-amine) leverage heterocyclic rings for enhanced receptor binding, though their biological data remain unexplored in the provided evidence .

Biological Activity

1-(3-Bromophenyl)pentan-1-amine, also known as 3-bromophenylpentan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in pharmacology and organic synthesis.

- Chemical Formula : C11H14BrN

- CAS Number : 1249620-29-8

- Molecular Weight : 240.14 g/mol

Biological Activity

The biological activity of 1-(3-Bromophenyl)pentan-1-amine has been investigated in various studies, highlighting its potential as an anticancer agent and its influence on different biological pathways.

Anticancer Properties

Research indicates that derivatives of 1-(3-Bromophenyl)pentan-1-amine exhibit significant anticancer activity. For example, compounds synthesized from this amine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Gomha et al. (2017) demonstrated that related thiazole derivatives synthesized from similar precursors displayed potent anticancer effects against several cancer cell lines .

The mechanism by which 1-(3-Bromophenyl)pentan-1-amine exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. For instance, it has been shown to interact with acetylcholinesterase, leading to altered enzyme activity .

- Cell Signaling Pathways : It modulates key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Research Findings

Recent studies have provided insights into the compound's efficacy and safety profiles:

| Study | Findings |

|---|---|

| Gomha et al. (2017) | Demonstrated anticancer properties through apoptosis induction in cancer cell lines. |

| Chen et al. (2020) | Highlighted the compound's utility in palladium-catalyzed reactions for synthesizing bioactive molecules . |

| Buceta et al. (2004) | Showed its application in the synthesis of complex heterocyclic compounds, indicating versatility in organic synthesis . |

Case Studies

Several case studies have illustrated the biological effects of 1-(3-Bromophenyl)pentan-1-amine:

-

Case Study on Anticancer Activity :

- In vitro studies showed that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis.

- The mechanism involved the activation of caspase pathways leading to programmed cell death.

- Case Study on Enzyme Inhibition :

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, it exhibits a favorable safety profile; however, further studies are needed to establish comprehensive toxicity data.

Future Directions

Research into 1-(3-Bromophenyl)pentan-1-amine should focus on:

- Mechanistic Studies : Elucidating detailed molecular interactions with target proteins.

- In Vivo Studies : Evaluating therapeutic efficacy and safety in animal models.

- Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.